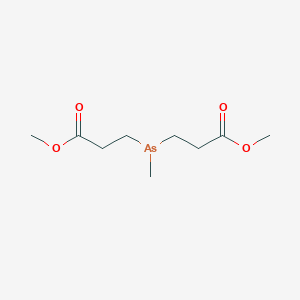![molecular formula C13H17Cl3S2 B14402788 {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene CAS No. 88649-68-7](/img/structure/B14402788.png)
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene is a chemical compound known for its unique structure and properties. It contains a benzene ring substituted with a trichloroethyl group and a pentylsulfanyl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene typically involves the reaction of benzene with trichloroethanol and pentylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the trichloro group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloro or monochloro derivatives.
Substitution: Hydroxy or amino derivatives.
Wissenschaftliche Forschungsanwendungen
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[2,2,2-Trichloro-1-(methylsulfanyl)ethyl]sulfanyl}benzene
- {[2,2,2-Trichloro-1-(ethylsulfanyl)ethyl]sulfanyl}benzene
- {[2,2,2-Trichloro-1-(butylsulfanyl)ethyl]sulfanyl}benzene
Uniqueness
{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentylsulfanyl group can influence the compound’s reactivity and interactions compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
88649-68-7 |
|---|---|
Molekularformel |
C13H17Cl3S2 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
(2,2,2-trichloro-1-pentylsulfanylethyl)sulfanylbenzene |
InChI |
InChI=1S/C13H17Cl3S2/c1-2-3-7-10-17-12(13(14,15)16)18-11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3 |
InChI-Schlüssel |
TXGQAKZLFAXGNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC(C(Cl)(Cl)Cl)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

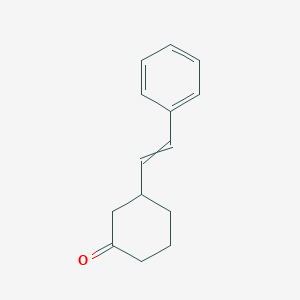

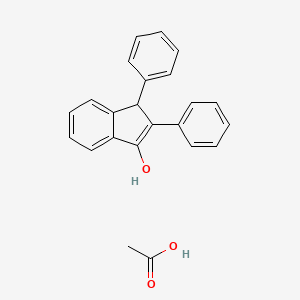

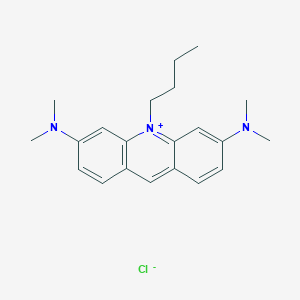
methanone](/img/structure/B14402737.png)
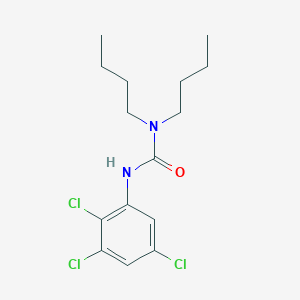
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
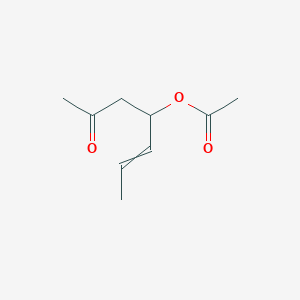
![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)
